molecular formula C20H19FN4S B2843033 3-(5-(butylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 946236-08-4

3-(5-(butylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2843033
CAS No.: 946236-08-4
M. Wt: 366.46
InChI Key: GMNIKVKMDVSHFD-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-indole family, characterized by a triazole core substituted with a butylthio group at position 5, a 4-fluorophenyl group at position 4, and an indole moiety at position 2. The fluorine atom on the phenyl ring enhances electronegativity and metabolic stability, while the butylthio group may influence lipophilicity and membrane permeability .

Properties

IUPAC Name

3-[5-butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4S/c1-2-3-12-26-20-24-23-19(25(20)15-10-8-14(21)9-11-15)17-13-22-18-7-5-4-6-16(17)18/h4-11,13,22H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNIKVKMDVSHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes: The synthesis of 3-(5-(butylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole generally involves multi-step reactions. Typical starting materials include indole and triazole derivatives, which undergo nucleophilic substitution reactions, often followed by coupling reactions to introduce the fluorophenyl group and butylthio side chain.

  • Reaction Conditions: These synthetic processes often require controlled temperature conditions, the use of solvents like dimethylformamide or dichloromethane, and catalysts such as palladium or copper complexes.

  • Industrial Production Methods: Industrial synthesis may employ more efficient catalytic processes and optimized reaction conditions to ensure scalability and cost-effectiveness. High-pressure reactors and continuous flow systems are commonly used in such large-scale productions.

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents at positions 4 and 5 of the triazole ring, as well as the indole moiety. Below is a comparative analysis:

Table 1: Structural Comparison of Selected 1,2,4-Triazole-Indole Derivatives
Compound Name R4 (Triazole) R5 (Triazole) Indole Substitution Key Features
Target Compound 4-Fluorophenyl Butylthio 1H-Indole Fluorine enhances binding affinity; butylthio increases lipophilicity .
3-(5-((2-(1H-Indol-3-yl)ethyl)thio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole 4-Chlorophenyl Indole-ethylthio 1H-Indole (bis-indole) Chlorine improves cytotoxicity; bis-indole may enhance DNA intercalation.
4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m) Phenyl Butylthio Pyridine (non-indole) Pyridine substitution reduces planarity, potentially lowering bioactivity.
N-(4-Fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide 4-Fluorophenyl 2-Fluorophenylthio Acetamide-linked indole Dual fluorophenyl groups enhance tyrosinase inhibition and selectivity.
2-(5-(4-Chlorobenzylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)-1H-indole (6r) Cyclohexyl 4-Chlorobenzylthio 1H-Indole Cyclohexyl group improves metabolic stability but reduces solubility.

Physicochemical Properties

Melting points, yields, and spectral data provide insights into stability and synthetic feasibility:

Table 2: Physicochemical Comparison
Compound Name Yield (%) Melting Point (°C) Key Spectral Data (NMR/MS)
Target Compound N/A N/A Expected δ ~7.2–8.1 ppm (aromatic H), δ 1.2–1.6 ppm (butyl chain) .
3-(5-((2-(1H-Indol-3-yl)ethyl)thio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole 69% 289.9 δ 7.4–8.2 ppm (bis-indole H), δ 4.3 ppm (–SCH2–) .
4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m) 86% 147–149 δ 7.5–8.5 ppm (pyridine H), m/z 352 [M+H]<sup>+</sup> .
N-(4-Fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide 82% 200–202 δ 10.2 ppm (NH), m/z 470 [M+H]<sup>+</sup>; IR: 1680 cm<sup>−1</sup> (C=O) .
2-(5-(4-Chlorobenzylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)-1H-indole (6r) 88% 250 δ 1.0–2.0 ppm (cyclohexyl H), m/z 484 [M+H]<sup>+</sup> .

Pharmacological Activity

Structural variations correlate with divergent biological activities:

Key Findings and Implications

Fluorine Substitution : The 4-fluorophenyl group in the target compound likely enhances binding to hydrophobic pockets in biological targets compared to chlorophenyl or phenyl analogs .

Butylthio vs. Benzylthio : The butylthio chain may improve bioavailability over bulkier benzylthio groups, as seen in higher yields and lower melting points for butylthio derivatives .

Indole vs.

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